molecular formula C18H16O2 B14148745 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one CAS No. 88964-81-2

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one

Cat. No.: B14148745
CAS No.: 88964-81-2
M. Wt: 264.3 g/mol
InChI Key: XUERPQNADIVCGP-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring substituted with hydroxy, methyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methyl, and diphenyl groups on a cyclopentene ring makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

88964-81-2

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

5-hydroxy-5-methyl-2,3-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C18H16O2/c1-18(20)12-15(13-8-4-2-5-9-13)16(17(18)19)14-10-6-3-7-11-14/h2-11,20H,12H2,1H3

InChI Key

XUERPQNADIVCGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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